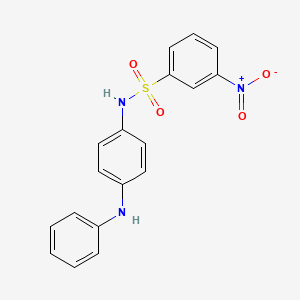
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide, commonly known as ANS, is a chemical compound that has been extensively studied in the field of biochemistry and biophysics. ANS is a fluorescent dye that is used to probe the hydrophobicity and conformational changes of proteins. In
Mécanisme D'action
The mechanism of ANS binding to proteins involves the hydrophobic interactions between ANS and the exposed hydrophobic regions of the protein. ANS has a planar structure with a nitro group and a sulfonamide group that can form hydrogen bonds with the protein. The binding of ANS to the protein causes a shift in the ANS fluorescence spectrum, which can be used to monitor protein conformational changes.
Biochemical and Physiological Effects:
ANS has no known biochemical or physiological effects on living organisms. ANS is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ANS in lab experiments include its high sensitivity to protein conformational changes, its ability to monitor protein-ligand interactions, and its ease of use. ANS is a relatively inexpensive and widely available dye that can be used in a variety of experimental conditions.
The limitations of using ANS in lab experiments include its non-specific binding to proteins, its sensitivity to the microenvironment of the protein, and its potential interference with other fluorescent dyes. ANS binding to proteins can also be affected by the presence of detergents, salts, and other additives.
Orientations Futures
For the use of ANS in scientific research include the development of new ANS derivatives and the application of ANS in the study of protein misfolding diseases.
Méthodes De Synthèse
The synthesis of ANS involves the reaction of 4-aminophenylsulfonamide with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields ANS as a yellow crystalline powder. The purity of ANS can be determined by measuring its melting point and spectroscopic properties.
Applications De Recherche Scientifique
ANS is widely used in the field of biochemistry and biophysics to study protein structure and function. ANS is a hydrophobic probe that binds to exposed hydrophobic regions of proteins, such as protein folding intermediates and misfolded proteins. ANS fluorescence is sensitive to the microenvironment of the protein, such as pH, temperature, and ionic strength. Therefore, ANS can be used to monitor protein conformational changes, protein-protein interactions, and protein-ligand interactions.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)17-7-4-8-18(13-17)26(24,25)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNULSQWSGVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
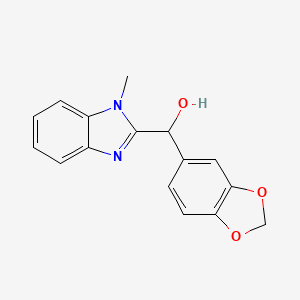
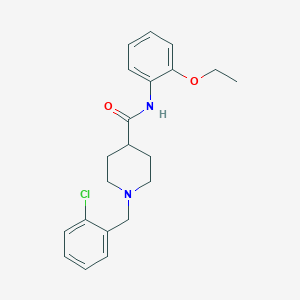
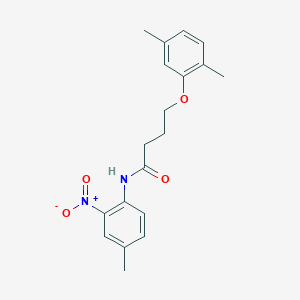
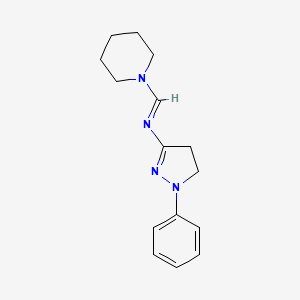
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
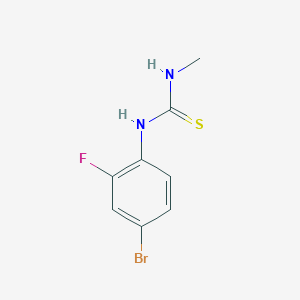
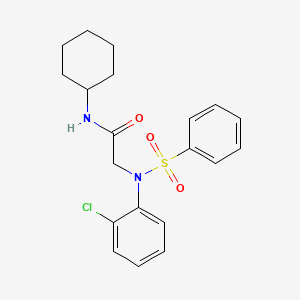
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)